molecular formula C10H9NO2 B154998 (5-Phenylisoxazol-3-yl)methanol CAS No. 1619-37-0

(5-Phenylisoxazol-3-yl)methanol

Cat. No. B154998
CAS RN: 1619-37-0
M. Wt: 175.18 g/mol
InChI Key: BPAFLGGUEBMWRN-UHFFFAOYSA-N
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Description

Environmentally Benign Synthesis

The synthesis of novel isoxazole derivatives has been a subject of interest due to their potential anti-inflammatory properties. One such compound, 6-methylisoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones, was synthesized using a nitro-nitrite rearrangement of vinylogous nitroaldol adducts under mild conditions. This method presents an environmentally friendly approach to the synthesis of isoxazole compounds. The synthesized compounds were also evaluated for their molecular properties, drug-likeness, lipophilicity, and solubility, indicating their potential as drug candidates .

Synthesis of Amino-Isoxazoles

Isoxazole derivatives can be synthesized through various methods. For instance, 5-Amino-3-(pyrrol-2-yl)isoxazoles were prepared by reacting 2-(2,2-dicyano-1-ethylthioethenyl)pyrroles with hydroxylamine in methanol. This reaction yielded both 5-aminoisoxazoles and their structural isomers, 3-aminoisoxazoles, with the latter being selectively prepared under specific conditions. These findings contribute to the diverse synthetic routes available for isoxazole derivatives .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be elucidated using various spectroscopic techniques. For example, the structure of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone was determined using NMR, MS, IR spectra, and X-ray diffraction. Such detailed structural analysis is crucial for understanding the properties and potential applications of these compounds .

Chemical Reactions Analysis

Isoxazole derivatives can undergo further chemical transformations. For instance, (3-alkylisoxazol-5-yl)methanols were converted to 3-alkyl-5-(chloromethyl)isoxazoles by reacting with thionyl chloride. These intermediates were then used to synthesize alkyl(isoxazolylmethoxyphenyl)tetrazoles, demonstrating the versatility of isoxazole derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The compound (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone was synthesized using a green chemistry approach and characterized using DFT calculations. The analysis of bond lengths, angles, and dihedral angles revealed a non-planar structure with C1 point group symmetry. Additionally, the vibrational and electronic spectral properties were studied, showing good agreement between experimental and computed data. These properties are essential for understanding the stability and reactivity of the molecule .

Scientific Research Applications

Photolysis and Tautomerism

(5-Phenylisoxazol-3-yl)methanol, as part of the isoxazole family, exhibits interesting behavior under photolysis, a process of molecular decomposition by photons, typically from sunlight or artificial light sources. In a study, 3-Hydroxy-2-methyl-4-phenylisoxazol-5(2H)-one, a related compound, was found to exist as multiple tautomers (forms of a compound that differ only in the position of hydrogen atoms and electrons). Photolysis in methanol led to unique product formation from these tautomers, indicating a complex photochemical reaction pathway (Prager & Smith, 1994).

Chemical Synthesis and Reactions

The isoxazole ring in (5-Phenylisoxazol-3-yl)methanol serves as a versatile component in various chemical syntheses. One study reported the synthesis of 5-Amino-3-(pyrrol-2-yl)isoxazoles via the reaction of related compounds with hydroxylamine in methanol (Sobenina et al., 2005). Another research found that aromatic aldehydes, 3-phenyl-5-isoxazolone (a closely related compound), and sarcosine react in methanol to form specific products, demonstrating the potential for creating diverse chemical structures (Moshkin et al., 2020).

Biological and Pharmaceutical Applications

Isoxazole derivatives, including (5-Phenylisoxazol-3-yl)methanol, are explored for their potential biological and pharmaceutical applications. For instance, a study synthesized novel isoxazole derivatives and evaluated their cytotoxic activity against human cancer cell lines, showcasing the potential of such compounds in cancer research (Rao et al., 2014). Additionally, certain comenic acid derivatives containing isoxazole moieties showed synergistic effects with an antitumor drug, suggesting their applicability in chemotherapy (Kletskov et al., 2018).

Safety And Hazards

(5-Phenylisoxazol-3-yl)methanol is classified as a substance that may cause respiratory irritation (STOT SE 3), skin irritation (Skin Irrit. 2), and serious eye irritation (Eye Irrit. 2). It is also harmful if swallowed (Acute Tox. 4) . The safety data sheet recommends keeping it in a dark place, under an inert atmosphere, at room temperature .

properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-7-9-6-10(13-11-9)8-4-2-1-3-5-8/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAFLGGUEBMWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363215
Record name (5-Phenylisoxazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Phenylisoxazol-3-yl)methanol

CAS RN

1619-37-0
Record name (5-Phenylisoxazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-phenyl-1,2-oxazol-3-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 5-phenylisoxazol-3-carboxylic acid (551 mg) in tetrahydrofuran (15 ml), 3.7 ml of borane-tetrahydrofuran complex (1.17M tetrahydrofuran solution) was added, and the reaction solution was stirred at 80° C. for 10 hours. Water and a saturated aqueous sodium hydrogen carbonate solution were added to the reaction solution, and the mixture was extracted with chloroform and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the residue obtained was purified by silica gel column chromatography (eluent: ethyl acetate/hexane (10:90-50:50)) to afford the title compound as a white solid.
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551 mg
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Synthesis routes and methods II

Procedure details

A solution of ethyl 5-phenylisoxazole-3-carboxylate (20.0 g) in diethyl ether (50 ml) was added dropwise to a mixture of lithium aluminium hydride (2.62 g) in diethyl ether (50 ml) at 0° C. After stirring for 1 hour, water was added to the reaction mixture carefully, followed by addition of 1N hydrochloric acid (200 ml) and extraction with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The remaining crystals were recrystallized from ethyl acetate-hexane to obtain (5-phenyl-3-isoxazolyl)methanol (15.2 g, yield 94%) as pale-brown crystals m.p. 101-102° C.
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20 g
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2.62 g
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A solution of ethyl 5-phenylisoxazole-3-carboxylate (5.90 g, 27 mmol) in ether (30 ml) was added dropwise to a suspension of lithium aluminium hydride in ether (20 ml). When addition was complete, the mixture was heated at reflux for 1 h then a further quantity of lithium aluminium hydride (0.25 g) was added and reflux continued for 0.5 h. The reaction was cautiously quenched with 2% sulphuric acid and the ether layer separated, dried (MgSO4) and the solvent removed under reduced pressure to yield 3-hydroxymethyl-5-phenylisoxazole (2.10 g, 12 mmol, 44%); δH (CDCl3) 3.60 (1H, br, OH), 4.75 (2H, s, CH2), 6.35 (1H, s, CH), 7.2-7.8 (5H, m, C6H5).
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5.9 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Phenylisoxazol-3-yl)methanol
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(5-Phenylisoxazol-3-yl)methanol
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(5-Phenylisoxazol-3-yl)methanol
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(5-Phenylisoxazol-3-yl)methanol
Reactant of Route 6
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Citations

For This Compound
3
Citations
AV Kletskov, VI Potkin, IA Kolesnik… - Natural Product …, 2018 - journals.sagepub.com
Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate was synthesized by esterification of methanol with comenic acid under acidic catalysis. The obtained ester was alkylated with 3-(…
Number of citations: 12 journals.sagepub.com
T Akbarzadeh, A Rafinejad… - Archiv der …, 2012 - Wiley Online Library
A new series of 4‐aryl‐4H‐chromenes bearing a 5‐arylisoxazol‐3‐yl moiety at the C‐4 position were prepared as potential anticancer agents. The in vitro cytotoxic activity of the …
Number of citations: 56 onlinelibrary.wiley.com
J Liu, F Jiang, Y Jin, Y Zhang, J Liu, W Liu… - European journal of …, 2012 - Elsevier
Thirty-two 2-substituted ethenesulfonic acid ester derivatives were designed, synthesized, and evaluated for their inhibitory activities against protein tyrosine phosphatase 1B (PTP1B) …
Number of citations: 31 www.sciencedirect.com

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